2-Thiomethyl-2'-thiomorpholinomethyl benzophenone
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Overview
Description
2-Thiomethyl-2’-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C19H21NOS2 and a molecular weight of 343.51 g/mol It is characterized by the presence of a benzophenone core substituted with a thiomethyl group and a thiomorpholinomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiomethyl-2’-thiomorpholinomethyl benzophenone typically involves the following steps:
Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Introduction of the Thiomethyl Group: The thiomethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzophenone core with a thiomethylating agent such as methylthiol in the presence of a base like sodium hydride (NaH).
Attachment of the Thiomorpholinomethyl Group: The thiomorpholinomethyl group can be attached through a Mannich reaction, where the benzophenone core reacts with formaldehyde and thiomorpholine in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for 2-Thiomethyl-2’-thiomorpholinomethyl benzophenone would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Thiomethyl-2’-thiomorpholinomethyl benzophenone can undergo various types of chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the benzophenone core can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.
Reduction: NaBH4, LiAlH4, ethanol or ether as solvent, low temperature.
Substitution: Halides or amines, polar aprotic solvents like dimethyl sulfoxide (DMSO), elevated temperature.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Secondary alcohol derivatives.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
Scientific Research Applications
2-Thiomethyl-2’-thiomorpholinomethyl benzophenone has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: It may be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfur-containing compounds.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mechanism of Action
The mechanism of action of 2-Thiomethyl-2’-thiomorpholinomethyl benzophenone depends on its interaction with molecular targets. The thiomethyl and thiomorpholinomethyl groups can interact with various enzymes and receptors, potentially inhibiting their activity. The benzophenone core can also participate in photochemical reactions, absorbing light and undergoing photochemical transformations that can affect biological systems.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: The parent compound, lacking the thiomethyl and thiomorpholinomethyl groups.
4-Methylbenzophenone: A derivative with a methyl group at the para position.
2-Thiomethylbenzophenone: A derivative with only the thiomethyl group.
2-Thiomorpholinomethylbenzophenone: A derivative with only the thiomorpholinomethyl group.
Uniqueness
2-Thiomethyl-2’-thiomorpholinomethyl benzophenone is unique due to the presence of both thiomethyl and thiomorpholinomethyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2-methylsulfanylphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS2/c1-22-18-9-5-4-8-17(18)19(21)16-7-3-2-6-15(16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYGEEMILNRZHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCSCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643812 |
Source
|
Record name | [2-(Methylsulfanyl)phenyl]{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-66-3 |
Source
|
Record name | [2-(Methylsulfanyl)phenyl]{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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